R 56865
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic routes for R-56865 are not extensively documented in the literature. it is primarily synthesized through organic chemical reactions.
Industrial Production Methods:: Unfortunately, specific industrial production methods for R-56865 are not widely available. Its synthesis likely involves multi-step processes, but further details would require proprietary information from manufacturers.
Chemical Reactions Analysis
Reactions:: R-56865 interacts with voltage-activated sodium (Na+) channels. It predominantly affects inactivated Na+ channels, blocking them. Notably, it shows higher frequency-dependent blocking due to its ability to interact with open channels and increase slow inactivation .
Common Reagents and Conditions:: The exact reagents and conditions for R-56865 synthesis remain undisclosed. its effects on Na+ channels suggest that it interacts with specific binding sites within the channel protein.
Major Products:: R-56865 itself is the primary product of its synthesis. Its pharmacological effects are related to its interaction with Na+ channels.
Scientific Research Applications
R-56865 has been investigated in various scientific contexts:
Neuroscience: Its effects on Na+ channels make it relevant for studies related to neuronal excitability and neurological disorders.
Cardiovascular Research: R-56865 inhibits late sodium currents in human isolated cardiomyocytes.
Mechanism of Action
The mechanism of action involves R-56865’s interaction with inactivated Na+ channels. It slows down channel recovery from steady-state inactivation, affecting channel availability. The exact molecular targets and pathways remain an active area of research.
Comparison with Similar Compounds
While detailed comparisons are scarce, R-56865’s unique properties lie in its frequency-dependent blocking and interaction with inactivated Na+ channels. Similar compounds include other Na+ channel blockers like flunarizine and nimodipine .
Properties
CAS No. |
104606-13-5 |
---|---|
Molecular Formula |
C23H28FN3OS |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[1-[4-(4-fluorophenoxy)butyl]piperidin-4-yl]-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C23H28FN3OS/c1-26(23-25-21-6-2-3-7-22(21)29-23)19-12-15-27(16-13-19)14-4-5-17-28-20-10-8-18(24)9-11-20/h2-3,6-11,19H,4-5,12-17H2,1H3 |
InChI Key |
PZPXREFPAFDHNG-UHFFFAOYSA-N |
SMILES |
CN(C1CCN(CC1)CCCCOC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CN(C1CCN(CC1)CCCCOC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3 |
Appearance |
Solid powder |
104606-13-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(1-(4-(4-fluorophenoxy)butyl)-4-piperidinyl)-N-methyl-2-benzothiazolamine R 56865 R-56865 R56865 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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